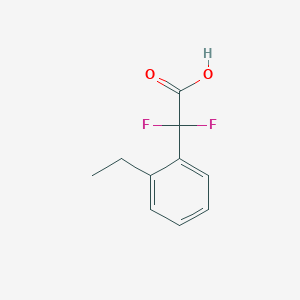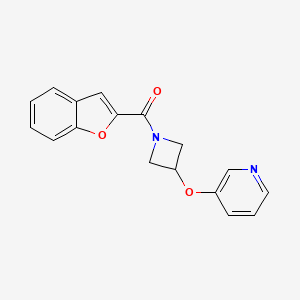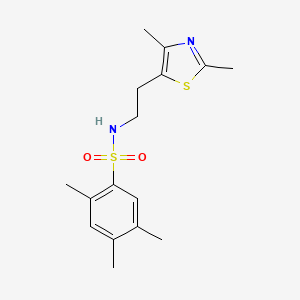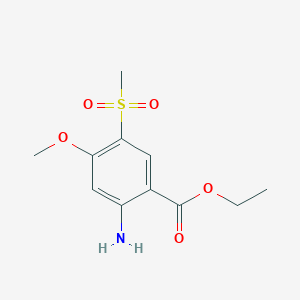![molecular formula C17H21N3OS2 B2707581 1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane CAS No. 1311867-60-3](/img/structure/B2707581.png)
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane is a synthetic organic compound with potential applications in various scientific fields. This compound's structure is characterized by the presence of a diazepane ring substituted with methylsulfanyl pyridine and thiophen-2-yl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the functionalization of pyridine at the 3-position with a carbonyl group, followed by the introduction of a methylsulfanyl substituent at the 6-position. A subsequent cyclization reaction forms the diazepane ring.
Route 2: An alternative method involves the initial formation of the diazepane ring, followed by sequential functionalization at the desired positions.
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethyl sulfoxide, controlled temperatures, and catalytic amounts of base to facilitate reactions.
Industrial Production Methods
While specific industrial production details are proprietary, common themes include scalability of the synthetic routes, cost efficiency of reagents, and optimization of reaction conditions to maximize yield and purity. Emphasis is placed on minimizing environmental impact and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target carbonyl groups or nitrogen-containing rings.
Substitution: Aromatic substitution reactions can modify the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution can be facilitated by reagents like halides or organolithium compounds.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Reduced forms of the carbonyl or diazepane ring.
Substitution Products: Variably substituted pyridine or thiophene derivatives.
Scientific Research Applications
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane finds use in several fields:
Chemistry: As an intermediate in organic synthesis and a reagent for studying reaction mechanisms.
Medicine: Investigational roles as a pharmacophore in drug development, especially for compounds targeting central nervous system disorders.
Industry: Used in material sciences and the development of novel polymers.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved can vary, but typically involve modulation of signal transduction pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds: 1,4-diazepanes with different substituents, pyridine derivatives, thiophene-containing compounds.
Uniqueness: The combination of the methylsulfanyl group and the 1,4-diazepane ring provides unique chemical properties, influencing reactivity and potential biological activity.
Properties
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-22-16-6-5-14(12-18-16)17(21)20-8-3-7-19(9-10-20)13-15-4-2-11-23-15/h2,4-6,11-12H,3,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWTEUXOFNLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)


![N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)
![methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2707506.png)


![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)


![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide](/img/structure/B2707521.png)
